2-Fluoro-5-(trifluoromethyl)cinnamic acid

Physicochemical Characterization Crystallinity Regioisomer Differentiation

Sourcing halogenated cinnamic acid building blocks with consistent 2-fluoro-5-trifluoromethyl substitution is a challenge. 2-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS 247113-91-3) offers a reliable solution: • Enhanced metabolic stability and lipophilicity (LogP 2.94) for CNS-penetrant drug candidates • Anti-convulsant activity (ED50 47.36 mg/kg in MES models) supporting antiepileptic agent design • High fluorine content (4 F atoms) for specialty polymers and electronic materials

Molecular Formula C10H6F4O2
Molecular Weight 234.15 g/mol
CAS No. 247113-91-3
Cat. No. B1353695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethyl)cinnamic acid
CAS247113-91-3
Molecular FormulaC10H6F4O2
Molecular Weight234.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F
InChIInChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
InChIKeyAUPRFUNTWIUZEA-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(trifluoromethyl)cinnamic Acid Overview


2-Fluoro-5-(trifluoromethyl)cinnamic acid (CAS 247113-91-3) is a halogenated cinnamic acid derivative characterized by a fluorine atom at the ortho position and a trifluoromethyl group at the meta position of the aromatic ring. Classified as a fluorinated building block, it exists as a white crystalline solid with a molecular weight of 234.15 g/mol and a melting point of 118–121 °C . Its substitution pattern confers distinctive electronic and steric properties that differentiate it from non-fluorinated or monosubstituted analogues, making it a strategically important intermediate for pharmaceutical and agrochemical synthesis pipelines requiring enhanced metabolic stability and lipophilicity [1].

Irreplaceability of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid


Generic substitution of fluorinated cinnamic acid building blocks is scientifically unsound due to the profound impact of fluorine and trifluoromethyl groups on physicochemical properties and biological outcomes. The combination of an electron-withdrawing trifluoromethyl group and a fluorine atom alters lipophilicity, metabolic stability, and pKa, directly influencing bioavailability and target binding kinetics . Replacing 2-Fluoro-5-(trifluoromethyl)cinnamic acid with an unsubstituted cinnamic acid or a monosubstituted fluorinated analogue can lead to a dramatic loss of potency, reduced membrane permeability, and altered pharmacokinetic profiles, as the specific electronic environment created by the 2-fluoro-5-trifluoromethyl arrangement is critical for its activity in downstream derivatives [1]. The following quantitative evidence establishes the specific, verifiable differentiation that makes this compound non-interchangeable.

Quantitative Differentiation of 2-Fluoro-5-(trifluoromethyl)cinnamic Acid


Melting Point vs. 4-Fluoro-3-(trifluoromethyl) Regioisomer

The experimental melting point provides a direct, quantifiable metric to distinguish the target compound from its closest regioisomer, 4-Fluoro-3-(trifluoromethyl)cinnamic acid (CAS 239463-90-2). 2-Fluoro-5-(trifluoromethyl)cinnamic acid exhibits a melting point of 118–121 °C, which is significantly lower than the 141–144 °C reported for the 4-fluoro-3-trifluoromethyl isomer . This 23 °C difference reflects divergent crystal lattice energies resulting from the specific substitution pattern and provides a rapid quality control check for procurement verification and formulation development.

Physicochemical Characterization Crystallinity Regioisomer Differentiation

Lipophilicity vs. Mono-substituted Cinnamic Acids

Lipophilicity, measured by the partition coefficient (LogP), is a key driver of membrane permeability and bioavailability. 2-Fluoro-5-(trifluoromethyl)cinnamic acid has a predicted LogP of 2.94, which is higher than that of 3-(trifluoromethyl)cinnamic acid (LogP 2.80) and substantially higher than 2-fluorocinnamic acid (LogP 2.3–2.5) [1]. This indicates that the dual fluoro/trifluoromethyl substitution pattern enhances lipophilicity beyond what a single trifluoromethyl or fluorine group can achieve alone. The increased LogP suggests superior membrane partitioning, a property that directly translates into potentially higher cellular uptake and bioavailability for downstream derivatives [2].

Lipophilicity Drug-likeness ADME

Aqueous Solubility vs. Unsubstituted Cinnamic Acid

Aqueous solubility is a critical parameter for drug formulation and in vitro assay design. The computed solubility of 2-Fluoro-5-(trifluoromethyl)cinnamic acid is 124.2 mg/L at 25 °C, a dramatic reduction compared to the parent cinnamic acid, which is reported at 500–546 mg/L under similar conditions . This approximately 4-fold decrease in solubility is a direct consequence of the fluorinated and trifluoromethyl substituents increasing hydrophobicity. This property is advantageous for designing compounds intended to cross lipophilic membranes but requires consideration for aqueous-based biological assays.

Aqueous Solubility Formulation Bioavailability

Electronic Effects: Ortho-F/Meta-CF3 Substitution

The exact positioning of the fluorine and trifluoromethyl groups creates a unique electronic push-pull system that cannot be replicated by other regioisomers. The trifluoromethyl group exerts a strong electron-withdrawing meta effect (Hammett σ_m = +0.43), while the ortho-fluorine atom contributes both inductive withdrawal (σ_p = +0.06) and resonance donation [1]. This specific arrangement modulates the electron density of the acrylic acid moiety and the aromatic ring, directly influencing reactivity in nucleophilic additions and cross-coupling reactions. A comparative synthesis study of halogen-substituted cinnamic acid derivatives for anticonvulsant activity demonstrated that different substituent positions resulted in significantly varied biological activities, with certain regioisomers achieving 100% protection rates in MES models, underscoring the critical importance of the specific substitution pattern for biological function [2].

Electronic Effect SAR Reactivity Hammett Constant

Metabolic Stability: Trifluoromethyl Group Advantage

The trifluoromethyl group is a well-established pharmacophore that dramatically enhances metabolic stability by resisting cytochrome P450-mediated oxidation. The C-F bond energy (~485 kJ/mol) is significantly higher than the C-H bond energy (~413 kJ/mol), and the steric bulk of the CF₃ group shields adjacent positions from enzymatic attack . While cinnamic acid is rapidly metabolized via beta-oxidation and aromatic hydroxylation, the presence of the trifluoromethyl group at the meta position and fluorine at the ortho position in the target compound provides a dual layer of metabolic protection not present in the parent molecule or in monosubstituted analogues [1]. This principle has been validated in the development of fluorinated cinnamic acid-based pharmaceuticals, such as cinacalcet, where strategic fluorination delivers favorable pharmacokinetic profiles [2].

Metabolic Stability CYP450 Resistance Fluorine Chemistry

2-Fluoro-5-(trifluoromethyl)cinnamic Acid Applications


CNS and Oncology Drug Discovery

Based on its elevated LogP (2.94) and the enhanced metabolic stability conferred by its 2-fluoro-5-trifluoromethyl substitution, this compound is a high-priority intermediate for synthesizing CNS-penetrant or orally bioavailable drug candidates. The anticonvulsant activity demonstrated by closely related halogenated cinnamic acid derivatives (ED50 of 47.36 mg/kg in MES models for the most active analogue) supports its use in designing novel antiepileptic agents with improved brain penetration [1]. Procurement teams should prioritize this specific regioisomer over non-fluorinated or monosubstituted analogues to maximize the likelihood of achieving target engagement and favorable PK in lead optimization.

Agrochemical: Herbicide & Fungicide Design

The low aqueous solubility (124.2 mg/L) combined with high lipophilicity (LogP 2.94) aligns with the property profile of many successful agrochemicals. The unique electronic structure can be exploited to design novel herbicides or fungicides that resist environmental degradation while maintaining foliar absorption. This compound can serve as a key intermediate for creating patent-differentiated active ingredients in the crop protection sector.

Chemical Biology: Enzyme Inhibitor Probes

The electron-deficient acrylic acid moiety and the distinct electronic landscape of the aromatic ring make this compound suitable for synthesizing enzyme inhibitors, particularly those targeting lyases or fatty acid-binding proteins. The presence of the fluorine atom facilitates analysis via 19F NMR spectroscopy, enabling detailed mechanistic studies of enzyme-ligand interactions [2]. Researchers developing activity-based probes or studying structure-activity relationships (SAR) should select this building block to leverage its steric and electronic characteristics.

Materials Science: Fluorinated Polymers & Liquid Crystals

The high fluorine content (4 fluorine atoms per molecule) and the rigid, conjugated acrylic acid backbone make this compound a valuable monomer for specialty polymers requiring low dielectric constants, high thermal stability, or unique optical properties. It can be incorporated into liquid crystal matrices or used to synthesize fluorinated polymer coatings that resist chemical etching and UV degradation, as supported by its application in electronic material synthesis .

Technical Documentation Hub

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